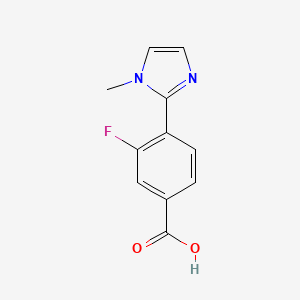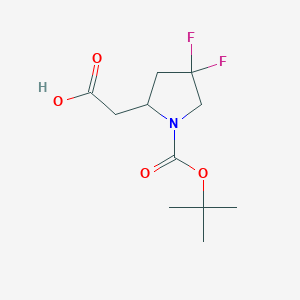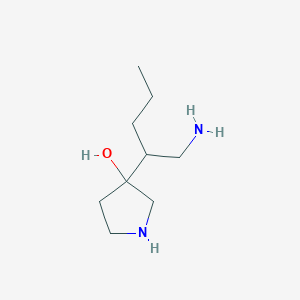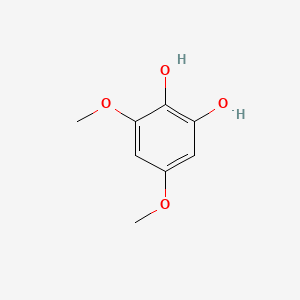
3,5-Dimethoxybenzene-1,2-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Dimethoxybenzene-1,2-diol is an organic compound with the molecular formula C8H10O4 It is a derivative of benzene, where two methoxy groups are attached to the 3rd and 5th positions, and two hydroxyl groups are attached to the 1st and 2nd positions of the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethoxybenzene-1,2-diol can be achieved through several methods. One common approach involves the dihydroxylation of 3,5-dimethoxytoluene. This reaction typically uses osmium tetroxide (OsO4) as a catalyst and hydrogen peroxide (H2O2) as an oxidizing agent under mild conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yield and purity, often involving the use of advanced catalytic systems and automated control processes.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dimethoxybenzene-1,2-diol undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form catechols using reducing agents such as sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: DDQ, H2O2, OsO4
Reduction: NaBH4, LiAlH4
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products
Oxidation: Quinones
Reduction: Catechols
Substitution: Halogenated, nitrated, or sulfonated derivatives
Aplicaciones Científicas De Investigación
3,5-Dimethoxybenzene-1,2-diol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: Studied for its potential antioxidant properties and its role in biological systems.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3,5-Dimethoxybenzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also interact with specific pathways involved in inflammation and cell proliferation, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dimethoxybenzene-1,2-diol: Similar structure but with methoxy groups at the 3rd and 4th positions.
3-Methylcatechol: A methyl group replaces one of the methoxy groups.
4-Methylcatechol: Another variant with a methyl group instead of a methoxy group.
Uniqueness
3,5-Dimethoxybenzene-1,2-diol is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its dual methoxy and hydroxyl groups make it a versatile compound for various chemical transformations and applications.
Propiedades
Fórmula molecular |
C8H10O4 |
|---|---|
Peso molecular |
170.16 g/mol |
Nombre IUPAC |
3,5-dimethoxybenzene-1,2-diol |
InChI |
InChI=1S/C8H10O4/c1-11-5-3-6(9)8(10)7(4-5)12-2/h3-4,9-10H,1-2H3 |
Clave InChI |
RPEXDXAQJRQLJO-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C(=C1)OC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





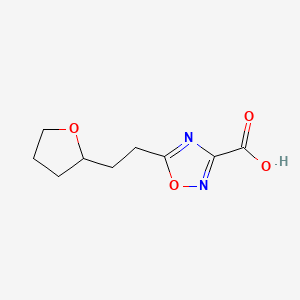
![2-Methyl-3-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]pyridine](/img/structure/B13635722.png)


